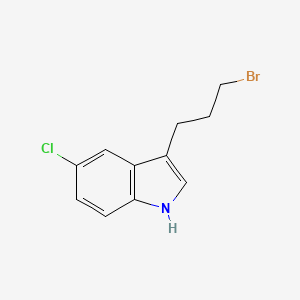

3-(3-bromopropyl)-5-chloro-1H-indole

Description

3-(3-Bromopropyl)-5-chloro-1H-indole is a halogenated indole derivative characterized by a bromopropyl substituent at the 3-position and a chlorine atom at the 5-position of the indole ring. Such compounds are typically synthesized via nucleophilic substitution or coupling reactions, as demonstrated in the preparation of similar indole derivatives (e.g., 5-bromo-1-(3-chloropropyl)-1H-indazole in and -(3-bromophenyl)-5-chloro-1H-indole in ) . The bromopropyl moiety may enhance lipophilicity and reactivity, while the chloro substituent could influence electronic properties and binding interactions in biological systems.

Properties

Molecular Formula |

C11H11BrClN |

|---|---|

Molecular Weight |

272.57 g/mol |

IUPAC Name |

3-(3-bromopropyl)-5-chloro-1H-indole |

InChI |

InChI=1S/C11H11BrClN/c12-5-1-2-8-7-14-11-4-3-9(13)6-10(8)11/h3-4,6-7,14H,1-2,5H2 |

InChI Key |

ANUAEPGFWWLZJE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)CCCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(3-bromopropyl)-5-chloro-1H-indole with structurally related indole derivatives, focusing on substituents, synthesis methods, and key analytical data from the evidence:

Key Observations:

Chlorine at the 5-position (as in this compound and compound 31, ) may stabilize the indole ring via electron-withdrawing effects, altering π-π stacking in molecular interactions .

Synthetic Challenges :

- Alkylation of indoles with bromoalkyl chains (e.g., 3b, ) often yields mixtures of N-1 and N-2 isomers, requiring chromatographic separation .

- Click chemistry () offers regioselectivity for triazole-linked indoles but requires Cu catalysis, which may complicate purification .

Spectroscopic Trends :

- $ ^1H $-NMR signals for bromopropyl chains (δ ~2.3–4.5 ppm) align with methylene protons adjacent to electronegative atoms (Br, Cl) .

- HRMS data confirm molecular weights within ±0.0006 Da accuracy, critical for validating synthetic targets .

Research Implications

The structural analogs highlight the versatility of halogenated indoles in medicinal and materials chemistry. For instance:

- Biological Activity : Bromopropyl-substituted indoles (e.g., 3b, ) may serve as alkylating agents or kinase inhibitors due to their electrophilic bromine .

- Material Science : Chloro and bromo substituents enhance thermal stability and optoelectronic properties, as seen in related heterocycles .

Further studies on this compound should prioritize crystallographic validation (e.g., SHELX-based refinement, ) and comparative bioactivity assays against its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.